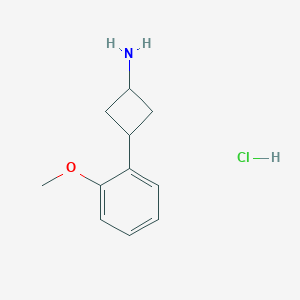
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride, also known as SR-9009, is a synthetic Rev-Erb agonist compound. It has a molecular weight of 213.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-methoxyphenyl)cyclobutanamine hydrochloride . The InChI code is 1S/C11H15NO.ClH/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8;/h2-5,8-9H,6-7,12H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.71 . It’s typically stored at room temperature and is available in powder form .Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of the release of neurotransmitters that are responsible for transmitting pain signals. This inhibition leads to a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other opioids. It has been found to cause respiratory depression, sedation, and euphoria. It can also cause nausea, vomiting, and constipation. Prolonged use of this compound can lead to the development of tolerance and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride has several advantages for lab experiments. It is a potent analgesic that can be used to study the mechanisms of pain perception and pain modulation. It also has antidepressant and anxiolytic effects that can be studied. However, its use in lab experiments is limited by its potential for abuse and dependence. It is also a controlled substance that requires special handling and storage.
Direcciones Futuras
There are several future directions for the study of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride. One direction is the development of new analogs that have improved analgesic properties and fewer side effects. Another direction is the study of the effects of this compound on different types of pain, such as neuropathic pain and inflammatory pain. The development of new delivery systems, such as transdermal patches and sustained-release formulations, is also an area of interest. Finally, the study of the long-term effects of this compound on the brain and other organs is an important area of research.
Métodos De Síntesis
The synthesis method of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves the reaction of cyclobutanone with 2-methoxyphenylmagnesium bromide, followed by the reduction of the resulting ketone with sodium borohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride has been extensively studied for its analgesic effects. It has been found to be a potent mu-opioid receptor agonist, which is responsible for its analgesic properties. In addition to its analgesic effects, this compound has also been studied for its antidepressant and anxiolytic effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8;/h2-5,8-9H,6-7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKHMBVJXLNPNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2305151-95-3 |
Source


|
| Record name | (1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[2-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2900780.png)
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)prop-2-enamide](/img/structure/B2900782.png)
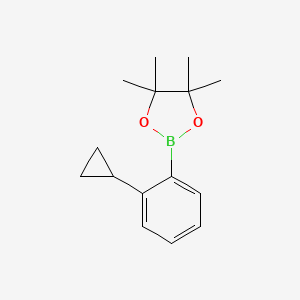

![2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2900787.png)
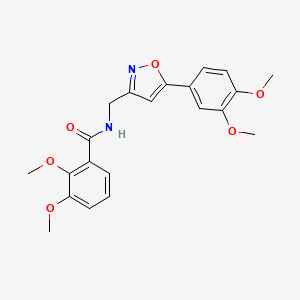
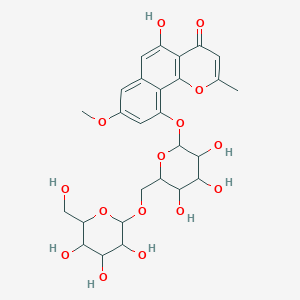
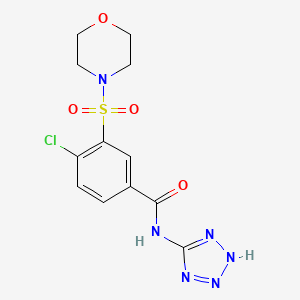

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)



![Tert-butyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2900801.png)